molecular formula C23H18BrN3O5 B2795779 6-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921849-84-5

6-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2795779
CAS No.: 921849-84-5
M. Wt: 496.317
InChI Key: OXMZTWBXAKABAB-UHFFFAOYSA-N
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Description

6-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H18BrN3O5 and its molecular weight is 496.317. The purity is usually 95%.
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Biological Activity

The compound 6-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS Number: 921531-35-3) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H15BrFN3O4C_{22}H_{15}BrFN_3O_4, with a molecular weight of approximately 484.3 g/mol. The structure features a bromine atom, a methoxyphenyl group, and a pyridazinone moiety, which are essential for its biological properties.

PropertyValue
Molecular FormulaC22H15BrFN3O4
Molecular Weight484.3 g/mol
CAS Number921531-35-3

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the pyridazinone core through cyclization reactions.
  • Bromination of the resultant compound to introduce the bromine substituent.
  • Coupling reactions to attach the methoxyphenyl group and finalize the chromene structure.

These synthetic routes are crucial for optimizing yield and purity, as well as for modifying the compound to enhance its biological activity.

Biological Activity

Research indicates that compounds containing the pyridazinone scaffold exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that similar pyridazinone derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The presence of functional groups such as bromine and methoxy enhances the lipophilicity and bioavailability of the compound, potentially increasing its effectiveness against bacterial strains .
  • Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory properties in preclinical models, suggesting that this compound may also possess similar effects .

The proposed mechanisms of action for this compound include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor growth and inflammation pathways.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication in cancer cells.
  • Modulation of Signaling Pathways : It may affect various signaling pathways related to cell survival and apoptosis.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antiproliferative Effects : A study on 5,6-disubstituted pyridazinones indicated significant antiproliferative effects against human cancer cell lines, with IC50 values in the micromolar range .
  • Antioxidant Activity : Research on quinoxaline derivatives has shown promising antioxidant properties, which may also be applicable to this compound due to structural similarities .
  • Molecular Docking Studies : Computational studies suggest that this compound has a favorable binding affinity to targets involved in cancer progression, supporting further investigation into its therapeutic potential .

Properties

IUPAC Name

6-bromo-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O5/c1-31-17-5-2-14(3-6-17)19-7-9-21(28)27(26-19)11-10-25-22(29)18-13-15-12-16(24)4-8-20(15)32-23(18)30/h2-9,12-13H,10-11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMZTWBXAKABAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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